molecular formula C6H2Gd2O13 B3421829 Gadolinium(III) oxalate hydrate CAS No. 22992-15-0

Gadolinium(III) oxalate hydrate

Cat. No. B3421829
CAS RN: 22992-15-0
M. Wt: 596.6 g/mol
InChI Key: QZPKJYRHVDRDAQ-UHFFFAOYSA-H
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Description

Gadolinium(III) oxalate hydrate, also known as Gadolinium oxalate, is a rare earth compound of Gadolinium . It has the molecular formula C6H2Gd2O13 . It is insoluble in water and strong mineral acids . Due to its high magnetic moment, Gadolinium is able to enhance signal intensity by reducing relaxation times .


Molecular Structure Analysis

The molecular weight of Gadolinium(III) oxalate hydrate is 596.6 g/mol . The InChI code is InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6 . The Canonical SMILES is C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3] .


Chemical Reactions Analysis

The decahydrate of gadolinium oxalate thermally decomposes to obtain the anhydrous form, which can then be heated to produce gadolinium oxide . Gadolinium oxalate reacts with hydrochloric acid to produce Gd(C2O4)Cl . It also reacts with sodium hydroxide under hydrothermal conditions to produce gadolinium hydroxide .


Physical And Chemical Properties Analysis

Gadolinium(III) oxalate hydrate is highly insoluble in water and converts to the oxide when heated (calcined) . It has a molecular weight of 596.6 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 13 . It has a rotatable bond count of 0 . The exact mass is 599.80071 g/mol and the monoisotopic mass is 597.79776 g/mol . The topological polar surface area is 242 Ų .

Scientific Research Applications

Location of Gadolinium Ions in Hydrated Oxalate

Gadolinium oxalate hydrate crystallizes isomorphously as La2 (C2O4)3·10H2O, with two molecules in a unit cell of dimensions: a0=11.61+0.05, b0=9.656+0 . A detailed study of the d-spacings for the coprecipitates of varying composition in the La-Gd oxalate system was made, and 46 nearest-neighbor pairs were selected for Van Vleck second moment calculation .

Use in Magnetic Resonance Imaging (MRI)

Gadolinium (III) chelates are utilized as differentiation reagents in magnetic resonance imaging (MRI) . The high magnetic moment (7.94 µB) of Gadolinium is used when complexed with EDTA ligands, as an injectable contrast agent for patients undergoing MRI .

Role in Medical Applications

The coordination science of gadolinium has been broadly examined in the recent years because the resulting complexes can be conveniently used as helpful tools in many fields ranging from analytical chemistry, hydrometallurgy, chemistry to medicine .

Use in Phosphors and Scintillators

Gadolinium is used in phosphors and scintillators . These materials emit light when excited by radiation, and are used in a variety of applications, including medical imaging and television screens.

Use in Optical Glasses

Gadolinium (III) compounds are used in the manufacture of optical glasses . These glasses have special optical properties, such as high refractive index and low dispersion, which make them ideal for use in lenses and other optical components.

Use in Structural Ceramics

Gadolinium (III) compounds are used in the production of structural ceramics . These ceramics are used in a variety of applications, including electronic components and high-temperature structural components.

Use in Electrical Components

Gadolinium (III) compounds are used in the manufacture of electrical components . These components are used in a variety of electronic devices, including computers, televisions, and mobile phones.

Use in Photo-Optical Material

Gadolinium (III) compounds are used in the production of photo-optical materials . These materials are used in a variety of applications, including photographic films and optical fibers.

Safety and Hazards

Gadolinium(III) oxalate hydrate is harmful if swallowed or in contact with skin . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

gadolinium(3+);oxalate;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H2O4.2Gd.H2O/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);;;1H2/q;;;2*+3;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPKJYRHVDRDAQ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.[Gd+3].[Gd+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Gd2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333680
Record name Gadolinium(III) oxalate hydrate
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Molecular Weight

596.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Hawley] White crystalline solid; [MSDSonline]
Record name Gadolinium oxalate decahydrate
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Product Name

Gadolinium(III) oxalate hydrate

CAS RN

304675-56-7, 22992-15-0, 100655-00-3
Record name Gadolinium(III) oxalate hydrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Gadolinium(III) oxalate hydrate
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Record name Gadolinium(III) oxalate hydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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